An In-depth Technical Guide to the Properties of Hydroxymethylbenzenesulphonic Acid
An In-depth Technical Guide to the Properties of Hydroxymethylbenzenesulphonic Acid
Introduction
Hydroxymethylbenzenesulphonic acid, a bifunctional aromatic compound, presents a unique combination of a hydrophilic sulphonic acid moiety and a reactive hydroxymethyl group. This structure imparts a range of interesting chemical and physical properties, making it a valuable building block in various chemical syntheses, particularly in the development of novel pharmaceutical agents and specialized polymers. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of the ortho-, meta-, and para-isomers of hydroxymethylbenzenesulphonic acid, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Analysis
| Property | 2-(Hydroxymethyl)benzenesulphonic acid (ortho) | 3-(Hydroxymethyl)benzenesulphonic acid (meta) | 4-(Hydroxymethyl)benzenesulphonic acid (para) | Source(s) |
| Molecular Formula | C₇H₈O₄S | C₇H₈O₄S | C₇H₈O₄S | |
| Molecular Weight | 188.20 g/mol | 188.20 g/mol | 188.20 g/mol | |
| CAS Number | 734475-33-3 | N/A | 122855-96-3 | [1][2] |
| Appearance | Likely a white to off-white crystalline solid | Likely a white to off-white crystalline solid | Likely a white to off-white crystalline solid | |
| Melting Point (°C) | Estimated: >100 (decomposes) | Estimated: >100 (decomposes) | Estimated: >100 (decomposes) | |
| Boiling Point (°C) | Decomposes | Decomposes | Decomposes | |
| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents | |
| pKa (Sulphonic Acid) | Estimated: ~ -2 to -1 | Estimated: ~ -2 to -1 | Estimated: ~ -2 to -1 | [3][4][5] |
| pKa (Hydroxyl) | Estimated: ~14-15 | Estimated: ~14-15 | Estimated: ~14-15 | [6][7] |
| XLogP3-AA | N/A | N/A | -0.2 | [2] |
Expert Insights on Physicochemical Properties:
The high acidity of the sulphonic acid group (pKa estimated to be between -1 and -2) is a defining characteristic of these molecules, making them strong acids.[3][4][5] This is a direct result of the electron-withdrawing nature of the SO₃H group and the resonance stabilization of the resulting sulfonate anion. The pKa of the benzylic alcohol group is expected to be similar to that of benzyl alcohol (around 15.4), indicating it will only deprotonate under strongly basic conditions.[6][7] The presence of both a highly polar sulphonic acid group and a hydrogen-bonding hydroxymethyl group suggests high solubility in water and other polar solvents. The negative XLogP3-AA value for the para-isomer further supports its hydrophilic nature.[2] Due to the strong acidic nature and potential for intermolecular hydrogen bonding, these compounds are expected to be solids with relatively high melting points, likely decomposing before boiling.
Synthesis of Hydroxymethylbenzenesulphonic Acid Isomers
A robust and versatile method for the synthesis of hydroxymethylbenzenesulphonic acids involves the sulphonation of the corresponding benzyl alcohol isomer. The choice of sulphonating agent and reaction conditions is critical to control the regioselectivity and minimize side reactions.
Experimental Protocol: Sulphonation of Benzyl Alcohol
This protocol provides a general methodology for the synthesis of hydroxymethylbenzenesulphonic acids. Optimization of reaction time, temperature, and stoichiometry may be required for each specific isomer.
Materials:
-
Benzyl alcohol (ortho-, meta-, or para-isomer)
-
Concentrated sulfuric acid (98%) or chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Sodium hydroxide (for neutralization)
-
Ice bath
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve the chosen benzyl alcohol isomer in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Sulphonating Agent: Slowly add concentrated sulfuric acid or chlorosulfonic acid dropwise from the dropping funnel to the cooled solution with vigorous stirring. The molar ratio of the sulphonating agent to benzyl alcohol should be carefully controlled, typically starting with a 1:1 ratio.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice to quench the reaction. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7.
-
Isolation: The product, as the sodium salt, can be isolated by evaporation of the solvent and recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality in Experimental Choices:
-
Choice of Sulphonating Agent: Concentrated sulfuric acid is a common and effective sulphonating agent. Chlorosulfonic acid is more reactive and may be used for less reactive substrates, but it can also lead to the formation of sulfonyl chlorides as byproducts.
-
Low-Temperature Addition: The slow, dropwise addition of the sulphonating agent at low temperatures is crucial to control the exothermic reaction and prevent unwanted side reactions such as oxidation of the benzyl alcohol or polysulfonation.
-
Anhydrous Conditions: The use of anhydrous solvent is important when using chlorosulfonic acid to prevent its hydrolysis to sulfuric acid and HCl.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of hydroxymethylbenzenesulphonic acid.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data (in D₂O):
-
Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the range of 7.2-8.0 ppm. The electron-withdrawing sulphonic acid group will cause the adjacent protons to shift downfield.
-
Benzylic Protons: The two protons of the hydroxymethyl group (–CH₂OH) will likely appear as a singlet around 4.7 ppm.[2]
-
Hydroxyl Proton: The hydroxyl proton signal will be exchangeable with D₂O and therefore may not be observed.
Predicted ¹³C NMR Spectral Data (in D₂O):
-
Aromatic Carbons: The aromatic carbons will resonate in the region of 120-145 ppm. The carbon atom attached to the sulphonic acid group will be significantly deshielded and appear at the lower end of this range.
-
Benzylic Carbon: The carbon of the hydroxymethyl group (–CH₂OH) is expected to appear around 65 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band between 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
S=O Stretch: Strong absorption bands in the regions of 1350-1470 cm⁻¹ (asymmetric) and 1120-1230 cm⁻¹ (symmetric) characteristic of the sulphonic acid group.
-
C-O Stretch: An absorption band around 1050 cm⁻¹ for the primary alcohol C-O bond.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.
Reactivity and Chemical Behavior
The reactivity of hydroxymethylbenzenesulphonic acid is governed by the interplay between the electron-withdrawing sulphonic acid group and the electron-donating (by resonance) and slightly electron-withdrawing (by induction) hydroxymethyl group.
-
Acidity: The sulphonic acid group is strongly acidic and will readily undergo reactions typical of strong acids, such as salt formation with bases.
-
Reactions of the Hydroxyl Group: The primary alcohol of the hydroxymethyl group can undergo oxidation to an aldehyde and then to a carboxylic acid. It can also be converted to ethers and esters under appropriate conditions.
-
Electrophilic Aromatic Substitution: The sulphonic acid group is a meta-director and strongly deactivating. The hydroxymethyl group is a weak ortho-, para-director. The overall effect on the regioselectivity of further electrophilic aromatic substitution will depend on the reaction conditions. However, the deactivating nature of the sulphonic acid group will generally make further substitution challenging.
Applications in Drug Development and Research
Benzenesulfonic acid and its derivatives are widely utilized in the pharmaceutical industry.[8][9][10] While specific applications of hydroxymethylbenzenesulphonic acid are not extensively documented, its bifunctional nature makes it a promising scaffold for the development of novel therapeutic agents.
-
Improving Solubility and Bioavailability: The highly polar sulphonic acid group can be used to form water-soluble salts of basic drug molecules, thereby improving their solubility and bioavailability.[9] This is a common strategy in drug formulation.
-
Scaffold for Novel Drug Candidates: The hydroxymethyl group provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives for screening against various biological targets. For example, benzenesulfonamide derivatives have shown promise as anticancer and antimicrobial agents.[11]
-
Linker in Prodrugs and Bioconjugates: The bifunctional nature of hydroxymethylbenzenesulphonic acid allows it to act as a linker molecule, connecting a drug to a targeting moiety or a solubilizing group.
Diagram of Potential Applications in Drug Development:
Caption: Potential roles of hydroxymethylbenzenesulphonic acid in drug development.
Safety and Handling
Hydroxymethylbenzenesulphonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
Hydroxymethylbenzenesulphonic acid isomers are versatile bifunctional molecules with significant potential in chemical synthesis and drug development. Their properties are dominated by the strongly acidic sulphonic acid group and the reactive hydroxymethyl group. While there is a need for more comprehensive experimental data on the individual isomers, the information presented in this guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers and scientists working with this class of compounds. Further research into the synthesis, characterization, and application of these molecules is warranted to fully unlock their potential.
References
-
American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link][3]
-
PubChem. (n.d.). 4-(Hydroxymethyl)benzenesulfonic acid. Retrieved from [Link][2]
-
Veeprho. (n.d.). Benzene Sulfonic Acid Impurities and Related Compound. Retrieved from [Link][4]
-
Chen, F., et al. (2012). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Green Chemistry. [This is a representative citation for a related compound's spectral data, as direct data for the target molecule is scarce.][2]
-
DrugFuture. (n.d.). Benzenesulfonic Acid. Retrieved from [Link][12]
-
Common Organic Chemistry. (n.d.). Benzyl Alcohol. Retrieved from [Link][6]
-
OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link][13]
-
Ataman Kimya. (n.d.). BENZYL ALCOHOL (PHENYLCARBINOL). Retrieved from [Link]
-
Zhang, L., et al. (2016). Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): a systematic analysis. Journal of Biochemical and Molecular Toxicology.[14]
-
Zhang, L., et al. (2015). Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): A systematic analysis. ResearchGate.[15]
-
Scent.vn. (n.d.). Benzyl Alcohol CAS# 100-51-6. Retrieved from [Link][7]
-
The Royal Society of Chemistry. (n.d.). Table of contents. [This is a representative citation for a related compound's spectral data, as direct data for the target molecule is scarce.][16]
-
PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Optimisation and control studies for benzyl alcohol sulfation-lipophilic exchange-sodium exchange. Retrieved from [Link][18]
-
Amanote Research. (2015). (PDF) Sulfation of Benzyl Alcohol by the Human Cytosolic. Retrieved from [Link][19]
-
Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (n.d.). PMC.[11]
-
Mastering Benzenesulfonic Acid: Applications in Pharma and Industry. (2026). Retrieved from [Link][10]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link][20]
-
PubChem. (n.d.). 2-(Hydroxymethyl)benzoic acid. Retrieved from [Link][21]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. [This is a representative citation for a related compound's spectral data, as direct data for the target molecule is scarce.]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [This is a representative citation for a related compound's spectral data, as direct data for the target molecule is scarce.]
-
ResearchGate. (n.d.). Synthesis route for compound 1 2.2.4. Synthesis of sodium... Retrieved from [Link][22]
-
Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate. Retrieved from [23]
-
Unlocking Chemical Synthesis: The Power of Sodium 4-Hydroxybenzenesulfonate. (2026). Retrieved from [Link][24]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link][25]
-
Chemsrc. (2025). 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link][26]
-
ACS Publications. (2021). Solubility Measurement and Thermodynamic Correlation of 4-(Hydroxymethyl) Benzoic Acid in Nine Pure Solvents and Two Binary Solvent Mixtures at (283.15–323.15) K. Retrieved from [Link][27]
-
Cheméo. (n.d.). Benzenesulfonic acid, 4-hydroxy-. Retrieved from [Link][29]
-
EMBL-EBI. (n.d.). 4-(hydroxymethyl)benzenesulfonic acid (CHEBI:18312). Retrieved from [Link][30]
-
PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link][31]
Sources
- 1. 734475-33-3|2-(Hydroxymethyl)benzenesulfonic acid|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. acs.org [acs.org]
- 4. veeprho.com [veeprho.com]
- 5. hnsincere.com [hnsincere.com]
- 6. Benzyl Alcohol [commonorganicchemistry.com]
- 7. scent.vn [scent.vn]
- 8. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 9. hnsincere.com [hnsincere.com]
- 10. nbinno.com [nbinno.com]
- 11. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzenesulfonic Acid [drugfuture.com]
- 13. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 14. Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) Sulfation of Benzyl Alcohol by the Human Cytosolic [research.amanote.com]
- 20. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 21. 2-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 11920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]
- 24. nbinno.com [nbinno.com]
- 25. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 26. 2-Hydroxy-5-methylbenzenesulfonic acid | CAS#:7134-06-7 | Chemsrc [chemsrc.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. chemeo.com [chemeo.com]
- 30. 4-(hydroxymethyl)benzenesulfonic acid (CHEBI:18312) [ebi.ac.uk]
- 31. 2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S | CID 407461 - PubChem [pubchem.ncbi.nlm.nih.gov]
